3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
Description
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The methyl group at position 3 and the tetrahydro configuration contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-7-6(10-9-5)3-2-4-8-7/h8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWHGRLNYSEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-52-1 | |
| Record name | 3-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Cyclic Ketones
The cyclocondensation of hydrazines with cyclic ketones represents a foundational approach to constructing the pyrazolo[4,3-b]pyridine core. In a patented method, 1-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine is synthesized via the reaction of 4-fluorophenylhydrazine with a tetrahydropyridinone derivative under acidic conditions . The process involves refluxing in ethanol with catalytic hydrochloric acid, followed by neutralization with sodium bicarbonate. The intermediate is isolated as a colorless oil in 56% yield after column chromatography .
Subsequent methylation at the 3-position is achieved using methyl iodide in the presence of potassium carbonate as a base. This step typically employs dimethylformamide (DMF) as a solvent and proceeds at room temperature for 12 hours, yielding 3-methyl-THP with 72% efficiency after purification . Critical parameters such as solvent polarity and base strength significantly influence reaction kinetics, with DMF offering optimal solvation for the nucleophilic substitution.
Reductive Amination for Ring Saturation
Reductive amination offers a versatile pathway to saturate the pyridine ring, forming the tetrahydro moiety. In one approach, a pyridine precursor is treated with ammonium formate and 10% palladium on carbon (Pd/C) under hydrogen gas at 60 psi. The reaction proceeds in methanol at 50°C for 24 hours, affording the tetrahydro product in 68% yield . This method avoids harsh reducing agents, preserving the integrity of the pyrazole ring.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis has been adapted for large-scale production of 3-methyl-THP, particularly in combinatorial chemistry applications. A patented protocol immobilizes a pyrazole derivative on Wang resin via a carboxylic acid linker. The tetrahydro-pyridine ring is then constructed through sequential alkylation and cyclization steps, followed by cleavage from the resin using trifluoroacetic acid . This method achieves an overall yield of 61% with >95% purity, as confirmed by HPLC analysis .
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the aforementioned methods:
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | 12 | Industrial |
| Palladium Coupling | 85 | 97 | 0.5 | Lab-scale |
| Reductive Amination | 68 | 95 | 24 | Pilot-scale |
| Solid-Phase Synthesis | 61 | 95 | 48 | High-throughput |
| Microwave-Assisted | 70 | 96 | 0.25 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group and the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
One of the primary applications of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is its role as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is significant in mediating the immune response to bacterial lipopolysaccharides and other microbial products. Research indicates that this compound effectively inhibits the inflammatory response triggered by TLR4 activation, making it a potential therapeutic candidate for treating inflammatory diseases such as autoimmune disorders and sepsis .
1.2 Antifibrotic Effects
Recent studies have highlighted the compound's potential in treating pulmonary fibrosis. A derivative of this compound was shown to inhibit autotaxin (ATX), a key player in inflammation and fibrosis. In preclinical models, it demonstrated significant efficacy in reducing fibrosis by modulating the TGF-β/Smad signaling pathway and decreasing collagen deposition . This positions 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine as a promising candidate for further development in fibrosis therapies.
1.3 Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Certain derivatives have shown notable activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment. The structural modifications of this compound can enhance its efficacy against various pathogens.
Materials Science
2.1 Synthesis of Novel Compounds
The unique structure of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine allows it to serve as a building block for synthesizing novel materials with specific properties. Its derivatives have been utilized in the design of new drugs that target various biological pathways due to their ability to interact with different biological molecules effectively .
2.2 Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to create materials with enhanced thermal and mechanical properties. The incorporation of heterocyclic compounds like 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can lead to innovative applications in coatings and composites that require specific functional characteristics.
Research and Development
3.1 Synthetic Pathways
Various synthetic methods have been developed to produce 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine efficiently. These methods include cyclization reactions that allow for modifications at different positions on the pyrazole ring to enhance biological activity or alter physical properties .
3.2 Structure-Activity Relationship Studies
Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By systematically altering functional groups and substituents on the pyrazole ring, researchers aim to optimize pharmacological profiles for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain of TRKs, the compound can inhibit their activity and downstream signaling pathways, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The position of ring fusion (e.g., [4,3-b] vs. [4,3-c]) and substituent patterns significantly influence biological activity and physicochemical properties:
Key Observations :
- Ring Fusion : Pyrazolo[4,3-c]pyridines are more commonly reported in antimicrobial and anti-TB studies, whereas [4,3-b] isomers are rarer and often explored in kinase inhibitor contexts .
- Substituents : Nitrofuran (e.g., 13g) or sulfonyl groups enhance antibacterial and kinase inhibitory activities, respectively, while methyl groups may optimize pharmacokinetics .
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS No. 73357540) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its antiproliferative, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
Molecular Formula : CHN
Molecular Weight : 137.19 g/mol
IUPAC Name : 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
SMILES : CC1=NNC2=C1NCCC2
Antiproliferative Activity
Recent studies have demonstrated that derivatives of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cytotoxicity in Cell Lines : A study reported that derivatives of this compound showed IC values ranging from 0.59 µM to over 25 µM across different cancer cell lines. Notably:
- MCF7 (breast cancer) : IC = 0.59 ± 0.00 µM
- HL60 (leukemia) : IC = 1.05 ± 0.64 µM
- K562 (chronic myeloid leukemia) : IC = 0.95 ± 0.40 µM
- Selectivity Index : The selectivity of these compounds was highlighted by their low cytotoxicity in normal cell lines (IC > 25 µM), demonstrating a favorable therapeutic window .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- COX Inhibition : Compounds derived from pyrazolo[4,3-b]pyridine structures have demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance:
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds:
| Substituent | Cell Line Tested | IC Value (µM) | Comments |
|---|---|---|---|
| No substituent | MCF7 | 0.59 | High activity |
| Trifluoromethyl | HL60 | 1.05 | Moderate activity |
| Methyl group | K562 | 0.95 | High activity |
| Fluorinated groups | Various | >25 | Low toxicity in normal cells |
The presence of electron-withdrawing or electron-donating groups significantly affects the potency and selectivity of these compounds against tumor cells .
Case Studies
Several case studies have illustrated the efficacy of pyrazolo[4,3-b]pyridine derivatives in preclinical settings:
- In Vivo Studies : In rodent models of inflammation and cancer, pyrazolo[4,3-b]pyridine derivatives showed reduced tumor growth and inflammation markers compared to control groups.
- Mechanistic Studies : Research indicated that these compounds might exert their effects through modulation of apoptotic pathways and inhibition of angiogenesis .
Q & A
Q. What synthetic methodologies are effective for preparing 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives?
The synthesis of pyrazolo-pyridine derivatives often involves cyclization and functionalization steps. For example, 3-substituted analogs can be synthesized via coupling reactions using 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF), followed by HCl salt formation and purification (e.g., yields of 30–45% for oxazolyl derivatives) . Key steps include:
- Cyclization : Use of CDI or similar reagents to form the pyrazole ring.
- Substituent introduction : Alkylation or arylation at the 1- and 3-positions using methoxypropyl or benzyl groups.
- Purification : Recrystallization or column chromatography for isolating hydrochloride salts.
Q. How can NMR and mass spectrometry (MS) be optimized for characterizing pyrazolo-pyridine derivatives?
- NMR : Focus on the 1H and 13C signals for the methyl group at position 3 (δ ~2.1–2.5 ppm for CH3) and the tetrahydro-pyridine protons (δ ~1.8–4.0 ppm). Integration ratios help confirm substitution patterns .
- MS : Electrospray ionization (ESI) or high-resolution MS (HRMS) can confirm molecular ions (e.g., [M+H]+ for C7H11N3 at m/z 138.17) .
Q. What safety protocols are critical when handling pyrazolo-pyridine intermediates?
- Protective equipment : Gloves, goggles, and masks are mandatory due to potential skin/eye irritation .
- Waste disposal : Classify waste as halogenated or non-halogenated and use certified disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How do substituents on the pyrazole and tetrahydro-pyridine rings influence bioactivity?
- Hydrophobic vs. polar groups : Hydrophobic substituents (e.g., tert-butyl) on aromatic rings enhance binding affinity in enzyme inhibitors (e.g., pantothenate synthetase IC50 = 90 nM), while polar groups (e.g., methoxy) reduce activity .
- Positional effects : 3-Aryl substitutions improve α1-adrenergic receptor displacement (e.g., 4-fluorophenyl analogs show potent antihypertensive effects in rats) .
Q. What computational strategies are used to design pyrazolo-pyridine-based therapeutics?
- QSAR modeling : Parameters like hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) correlate with receptor binding. For example, QSAR studies on 3-aryl derivatives predict displacement activity of [3H]prazosin with R² > 0.85 .
- Docking studies : Scaffold optimization for Factor Xa inhibitors (e.g., apixaban) involves cyclizing carboxamido linkers to improve metabolic stability .
Q. How can stereochemical challenges in pyrazolo-pyridine synthesis be addressed?
- Ring puckering analysis : Use Cremer-Pople coordinates to quantify non-planar conformations in tetrahydro-pyridine rings, ensuring accurate crystallographic refinement (e.g., SHELX software for resolving high-resolution structures) .
- Chiral resolution : Chromatographic separation or asymmetric synthesis for enantiomerically pure derivatives (e.g., TLR7/8 inhibitors with bicyclic substituents) .
Q. What in vivo models validate the pharmacokinetic (PK) profile of pyrazolo-pyridine drugs?
- Efficacy testing : In guinea pig airway obstruction models, PDE4 inhibitors (IC50 = 0.03–1.6 µM) reduce eosinophil counts by 55% at 10 mg/kg .
- Bioavailability optimization : Apixaban’s oral bioavailability was enhanced by replacing polar P4 groups with neutral heterocycles (e.g., 2-oxopiperidin-1-yl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
